molecular formula C10H9BrN2 B8645346 1-Isoquinolinamine, 7-(bromomethyl)- CAS No. 221050-77-7

1-Isoquinolinamine, 7-(bromomethyl)-

Cat. No. B8645346
Key on ui cas rn: 221050-77-7
M. Wt: 237.10 g/mol
InChI Key: RYCWOFBQXHVKKA-UHFFFAOYSA-N
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Patent
US06262069B1

Procedure details

1-Amino-7-hydroxymethylisoquinoline (0.2 g) was dissolved in dry THF (10 ml.) and phosphorous tribromide (0.03 ml.) added in one portion. A white precipitate was seen to form and the suspension was stirred for 1 hr. at room temperature. The mixture was evaporated to dryness and triturated with diethylether to give the product.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12]O)[CH:10]=2)[CH:5]=[CH:4][N:3]=1.P(Br)(Br)[Br:15]>C1COCC1>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:12][Br:15])[CH:10]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=NC=CC2=CC=C(C=C12)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with diethylether
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC=CC2=CC=C(C=C12)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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